Palovarotene - 410528-02-8

Palovarotene

Catalog Number: EVT-278667
CAS Number: 410528-02-8
Molecular Formula: C27H30N2O2
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a nuclear receptor involved in various biological processes, including cell growth, differentiation, and embryonic development. [, ] It exhibits a higher affinity for RARγ compared to other RAR subtypes (RARα and RARβ). [] As a synthetic retinoid, Palovarotene demonstrates therapeutic potential in conditions characterized by aberrant bone formation, particularly heterotopic ossification (HO). [, ]

Mechanism of Action

Palovarotene's primary mechanism of action involves binding to and activating RARγ. [, , , , , , , , ] This activation leads to the modulation of gene expression, impacting cellular processes related to bone formation.

  • Inhibition of Heterotopic Ossification (HO): Palovarotene exhibits a suppressive effect on HO, a condition characterized by bone formation in non-skeletal tissues. [, , , , , , , , , , , , , ] The drug's action in HO involves multiple mechanisms:

    • Reduction of Activin A-expressing Cells: Palovarotene significantly reduces the number of activin A-expressing cells participating in HO formation. [] Activin A is known to promote both acquired and genetic HO.
    • Suppression of Connective Tissue Progenitor Cell Proliferation: Palovarotene has been shown to dampen the inflammatory response and decrease the proliferation of connective tissue progenitor cells, particularly osteogenic progenitors, which contribute to HO development. [, ]
    • Modulation of Gene Expression: Treatment with Palovarotene leads to changes in the expression of genes involved in osteogenesis and chondrogenesis, potentially contributing to its inhibitory effects on HO. [, , , , ]
    • Interference with BMP Signaling: Palovarotene appears to attenuate bone morphogenetic protein (BMP) signaling, a pathway crucial for bone formation, and potentially contributes to its therapeutic effects in HO. [, ]
  • Effects on Growth Plate: Palovarotene treatment can lead to growth plate abnormalities, including premature closure, particularly in skeletally immature individuals. [, , ] This effect is likely due to the drug's influence on chondrocyte differentiation and function within the growth plate. []

Applications
  • Fibrodysplasia Ossificans Progressiva (FOP): Palovarotene has been extensively studied in preclinical models and clinical trials for treating FOP, a rare genetic disorder characterized by progressive HO. [, , , , , , , , , , , ] Results suggest potential efficacy in reducing new HO formation and potentially slowing disease progression. [, , , ]
  • Multiple Hereditary Exostoses (MHE): Research suggests that Palovarotene may inhibit osteochondroma formation in animal models of MHE, a genetic disorder characterized by multiple bony growths. [] This finding indicates potential therapeutic benefits in managing this condition.
  • Chondrosarcoma: In vitro and in vivo studies have demonstrated that Palovarotene can inhibit the growth of chondrosarcoma cells. [] These findings warrant further investigation into its potential as a therapeutic agent for chondrosarcoma.
Future Directions
  • Optimization of Dosing Regimens: Further research is needed to determine optimal dosing strategies for Palovarotene to maximize therapeutic benefits while minimizing potential side effects, particularly in skeletally immature individuals. [, ]
  • Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to assess the potential benefits and risks of chronic Palovarotene treatment. []
  • Combination Therapies: Investigating the efficacy of Palovarotene in combination with other therapeutic agents, such as activin A inhibitors or other targeted therapies, may provide synergistic effects and improve treatment outcomes. [, ]
  • Development of Biomarkers: Identifying reliable biomarkers to monitor treatment response and predict potential side effects, such as growth plate abnormalities, would be beneficial in clinical settings. []

All-trans retinoic acid (ATRA)

Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring retinoid and an active metabolite of vitamin A. It is a non-selective agonist of retinoic acid receptors (RARs), including RARα, RARβ, and RARγ. ATRA has been studied for its potential in treating emphysema due to its role in alveolar formation .

13-cis retinoic acid

Compound Description: 13-cis retinoic acid, also known as isotretinoin, is a stereoisomer of ATRA and another naturally occurring retinoid. Like ATRA, it also acts as a non-selective agonist of RARs. It has been investigated for its potential use in treating emphysema .

Relevance: 13-cis retinoic acid is relevant to palovarotene due to its shared retinoid structure and non-selective RAR agonist activity. Similar to ATRA, its lack of RARγ selectivity distinguishes it from palovarotene .

NRX 204647

Compound Description: NRX 204647 is a synthetic, selective agonist of RARγ. It has demonstrated efficacy in inhibiting cartilage matrix synthesis, promoting cartilage matrix degradation, and stimulating cell death in osteochondroma explants .

Properties

CAS Number

410528-02-8

Product Name

Palovarotene

IUPAC Name

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+

InChI Key

YTFHCXIPDIHOIA-DHZHZOJOSA-N

SMILES

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

RO-3300074; RO 3300074; RO3300074; R-667; R 667; R667; Palovarotene

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C

Isomeric SMILES

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.